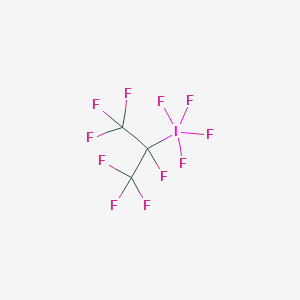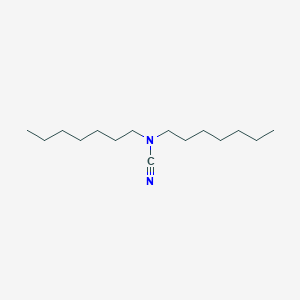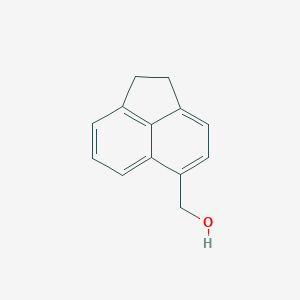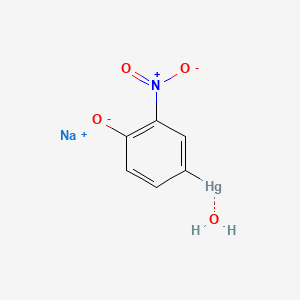
Mercurophen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercurophen, chemically known as sodium oxymercuryorthonitrophenolate, is a compound containing 53% mercury. It is recognized for its superior antiseptic and germicidal properties. This compound is a brick-red powder that is freely soluble in hot water and can be molded into tablets. This compound solutions are deep amber in color and maintain germicidal potency over long periods .
Preparation Methods
Mercurophen is synthesized through the reaction of mercury and phenol compounds. The exact synthetic route involves the combination of mercury hydrate with ortho-nitrophenol, resulting in the formation of sodium oxymercuryorthonitrophenolate. The industrial production of this compound involves careful control of reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Mercurophen undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to metallic mercury under certain conditions.
Substitution Reactions: It can participate in substitution reactions where the mercury atom is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sodium hydroxide and aqueous ammonia are commonly used in reactions involving this compound.
Major Products: The major products formed from these reactions include metallic mercury and mercury amidochloride.
Scientific Research Applications
Mercurophen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and detoxification mechanisms.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in the production of disinfectants and antiseptics for industrial use.
Mechanism of Action
The mechanism of action of mercurophen involves its interaction with microbial cells. The compound exerts its effects by disrupting the cell membrane and interfering with essential enzymatic processes. This leads to the destruction of microbial cells and the inhibition of their growth. The molecular targets of this compound include various enzymes and proteins involved in cellular metabolism .
Comparison with Similar Compounds
Mercurophen is unique compared to other similar compounds due to its high mercury content and distinctive germicidal properties. Similar compounds include:
Mercuric Chloride: Another mercury-containing compound used as a disinfectant but less effective than this compound.
Phenylmercuric Acetate: Used in similar applications but with different chemical properties.
Thimerosal: A mercury-containing compound used as a preservative in vaccines.
This compound stands out due to its superior antiseptic properties and its ability to maintain germicidal potency over long periods, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
52486-78-9 |
|---|---|
Molecular Formula |
C6H5HgNNaO4 |
Molecular Weight |
378.69 g/mol |
IUPAC Name |
sodium;(3-nitro-4-oxidophenyl)mercury;hydrate |
InChI |
InChI=1S/C6H4NO3.Hg.Na.H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h2-4,8H;;;1H2/q;;+1;/p-1 |
InChI Key |
FZTZJZUWEWCESD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[Hg])[N+](=O)[O-])[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


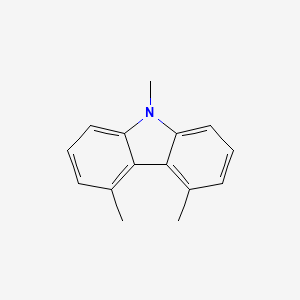
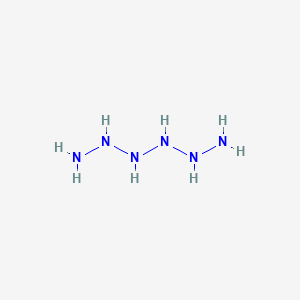

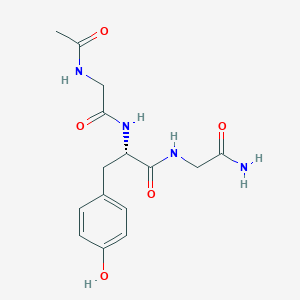
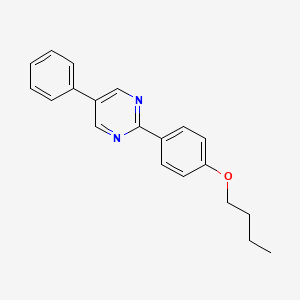
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
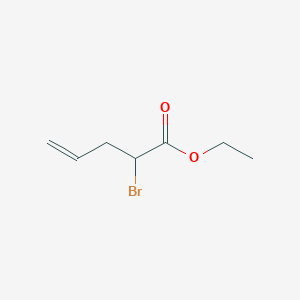
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
